(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione
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Overview
Description
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione is a natural product found in Cylindrocarpon and Neonectria with data available.
Scientific Research Applications
Structural Analysis and Synthesis
- This compound is structurally related to Dibothrioclinin I and II, which are epimers from Gerbera piloselloides (L.) Cass. They exhibit unique structural features with an additional six-membered ring formed from two bothrioclinin moieties. Such compounds are significant for understanding molecular conformations and ring junction inversions in organic chemistry (Cheng Wang et al., 2003).
Spirocyclic Analogues Research
- Research into spirocyclic analogues of nucleosides, like 2'-deoxyadenosine and 2'-deoxyguanosine, involves similar complex structures. These studies contribute to understanding the synthesis and biological activity of compounds with intricate spirocyclic frameworks (H. Guan et al., 2000).
Enantiomerically Pure Compounds
- The synthesis of enantiomerically pure compounds such as [n]triangulanes, which are structurally related, offers insights into the optical rotation phenomena and the helical arrangement of sigma bonds. This is crucial for designing compounds with specific optical properties (A. de Meijere et al., 2002).
Hemisynthesis of Oxetane-Containing Compounds
- The hemisynthesis of oxetane-containing compounds, like neoclerodane diterpenoids, involves methods that could be applied to the synthesis of similar complex structures. This expands the possibilities for creating novel compounds with potential biological activities (M. C. Torre et al., 2000).
Properties
CAS No. |
29953-50-2 |
---|---|
Molecular Formula |
C29H36O8 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(1R,3R,12Z,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5-,8-6-,18-12-/t19?,20?,21-,22-,23-,26?,27-,28?,29+/m1/s1 |
InChI Key |
IWFOIUWPNYEUAI-AMKXHFNFSA-N |
Isomeric SMILES |
CC1C2/C=C/C=C\C(=O)O[C@@H]3C[C@@H]4[C@]5([C@]3(C6(CCC(=C[C@H]6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |
SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |
Synonyms |
roridin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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